7-乙氧基-2-苯基-1,10b-二氢螺[苯并[e]吡唑并[1,5-c][1,3]恶嗪-5,4'-哌啶]-1'-甲酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule with several functional groups. It contains an ethoxy group (an ether functional group), a phenyl group (a variant of a benzene ring), and a carboxylate group (the conjugate base of a carboxylic acid). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be quite complex due to the presence of several cyclic structures and a spiro configuration (where two rings share a single atom). The exact structure would depend on the specific arrangement of these groups .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the exact structure of the compound. Ethers generally have lower boiling points than alcohols of similar size due to the lack of hydrogen bonding, and carboxylate groups can impart some degree of water solubility .科学研究应用
螺哌啶内酰胺乙酰辅酶A羧化酶抑制剂的合成
螺哌啶内酰胺乙酰辅酶A羧化酶抑制剂是从包括3-氨基-1H-吡唑-4-甲酸乙酯在内的化合物合成的,在医学研究中起着至关重要的作用。这些化合物已使用需要最少色谱法的简化工艺合成,证明了它们大规模生产的潜力。该工艺涉及区域选择性吡唑烷基化和库尔蒂乌斯重排等关键步骤,为吡唑并稠螺内酰胺提供了一种合成策略。所得化合物,包括螺哌啶内酰胺乙酰辅酶A羧化酶抑制剂,因其潜在的治疗应用而备受关注 (Huard 等,2012)。
σ-受体配体的开发
7-乙氧基-2-苯基-1,10b-二氢螺[苯并[e]吡唑并[1,5-c][1,3]恶嗪-5,4'-哌啶]-1'-甲酸乙酯在结构上与已作为 σ-受体配体探索的螺哌啶相关。这些配体在神经药理学中显示出潜力,特别是对 σ1 和 σ2 受体的高亲和力和选择性。这些螺哌啶的合成路线,源自溴乙缩醛和哌啶-4-酮等化合物,导致形成具有治疗神经系统疾病的潜在治疗应用的有效配体 (Maier 和 Wünsch,2002)。
抗菌和抗结核活性
7-乙氧基-2-苯基-1,10b-二氢螺[苯并[e]吡唑并[1,5-c][1,3]恶嗪-5,4'-哌啶]-1'-甲酸乙酯与一系列已对其抗菌和抗结核活性进行评估的化合物相关。例如,乙基-4-(4-((取代的苄基)氨基)哌啶-1-基)-2-(苯基/吡啶基)噻唑-5-甲酸酯对结核分枝杆菌表现出有希望的结果。这些化合物的合成涉及将芳基硫酰胺和其他中间体结合,从而开发出潜在的治疗结核病的新疗法 (Jeankumar 等,2013)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
ethyl 7-ethoxy-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-3-30-22-12-8-11-19-21-17-20(18-9-6-5-7-10-18)26-28(21)25(32-23(19)22)13-15-27(16-14-25)24(29)31-4-2/h5-12,21H,3-4,13-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGPUAHFKBFGHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)OCC)N4C2CC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。